

Application Notes and Protocols for Deacylated Lipopolysaccharide (dLPS) Assay Techniques

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Compound of Interest

Compound Name: *DLPS*

Cat. No.: *B12368608*

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Introduction

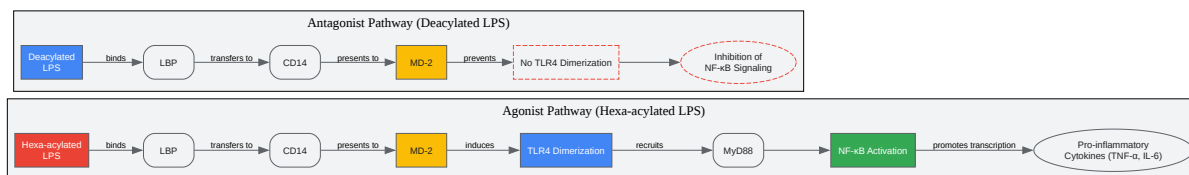
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. The lipid A moiety of LPS is responsible for its endotoxic activity. Deacylated lipopolysaccharide (**dLPS**), which lacks one or more fatty acid chains from its lipid A portion, exhibits significantly reduced or altered biological activity. Underacylated forms of LPS can act as antagonists to the inflammatory effects of fully acylated, endotoxic LPS, making them important molecules in the research of sepsis, inflammatory diseases, and vaccine adjuvants.

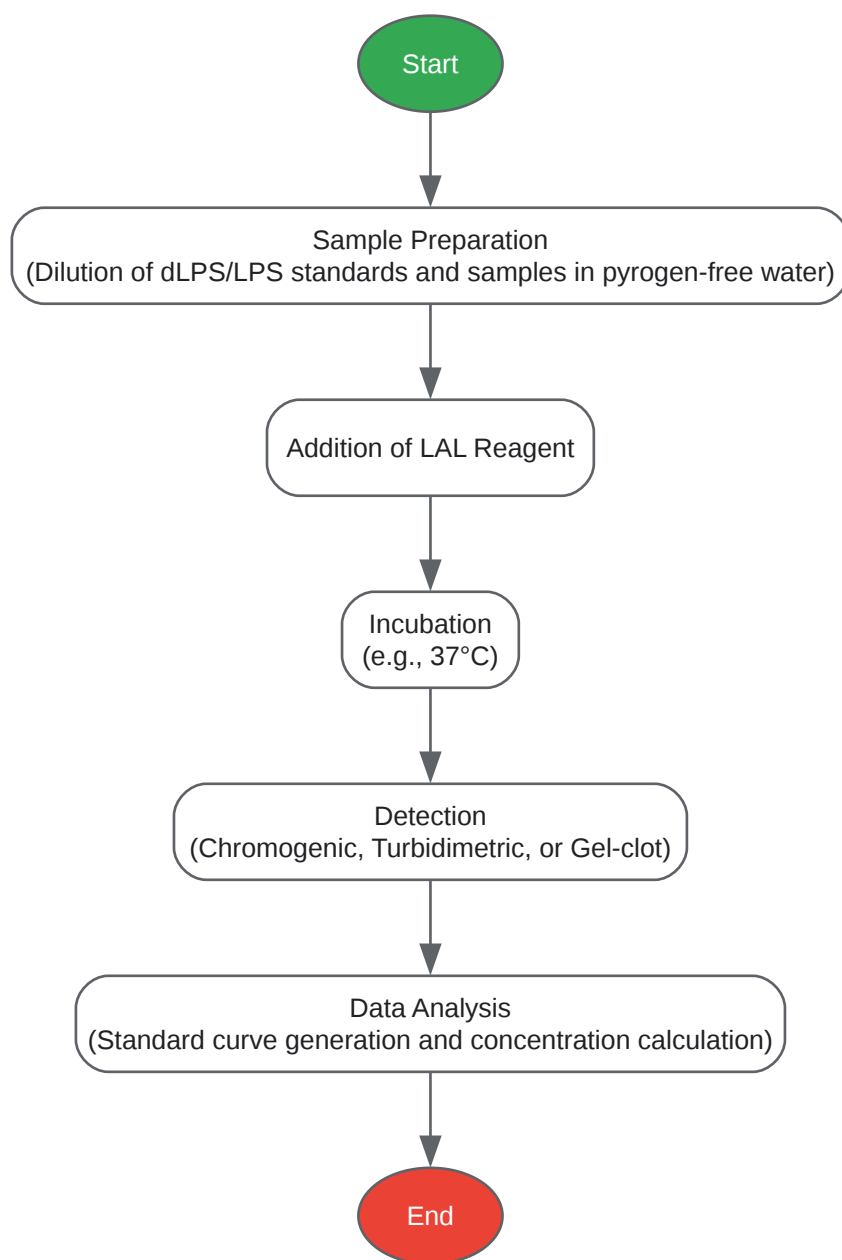
These application notes provide detailed protocols and comparative data for key assays used to characterize and quantify **dLPS**, including the Limulus Amebocyte Lysate (LAL) assay, the Monocyte Activation Test (MAT), and competitive Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, a protocol for the Acyloxyacyl Hydrolase (AOAH) assay, the enzyme responsible for LPS deacylation, is included.

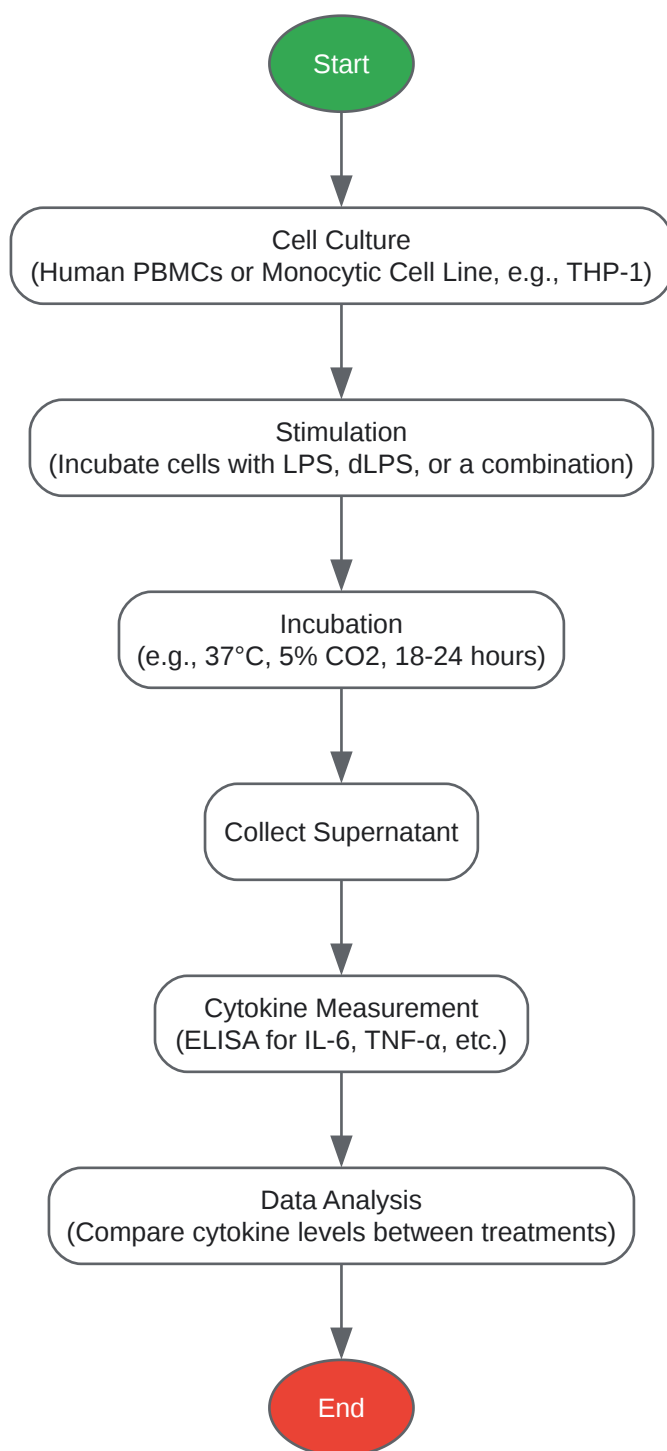
TLR4 Signaling Pathway: Agonistic vs. Antagonistic Activity

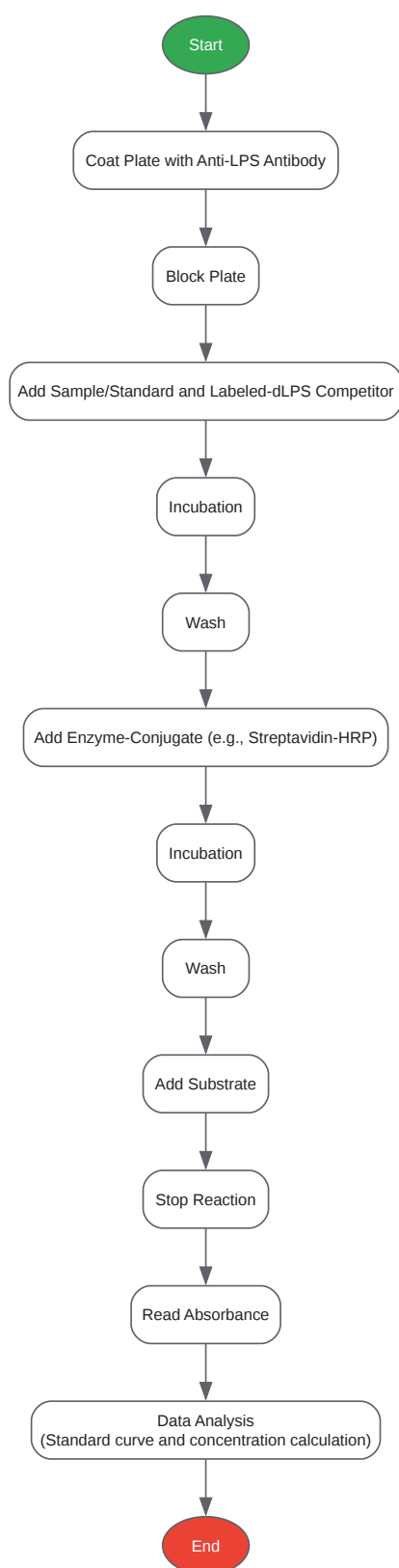
The interaction of LPS and **dLPS** with the TLR4 receptor complex dictates the downstream cellular response. Fully acylated LPS acts as a potent agonist, leading to a robust inflammatory cascade. In contrast, underacylated **dLPS** can act as a competitive antagonist, inhibiting LPS-induced signaling.

Diagram of TLR4 Signaling Pathway









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